molecular formula K2S2O5<br>K2O5S2 B058084 Potassium metabisulfite CAS No. 16731-55-8

Potassium metabisulfite

Cat. No. B058084
CAS RN: 16731-55-8
M. Wt: 222.33 g/mol
InChI Key: RWPGFSMJFRPDDP-UHFFFAOYSA-L
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Patent
US04844880

Procedure details

In U.S. Pat. No. 3,369,866, potassium hydroxide or carbonate and sulfur dioxide are reacted in potassium bisulfite solution at a pH of 4 to 7.5, and a temperature of 50° to 80° C. The solution is transferred to a second vessel where its pH is reduced to 5.5 by the addition of more sulfur dioxide in order to prevent precipitation of potassium sulfite, and the solution is cooled to 15° to 25° C. to obtain a crop of potassium metabisulfite crystals. The main concerns are to avoid product oxidation and the inclusion of sulfite in the product. No mention is made of crystal size.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].C(=O)([O-])[O-].[S:7](=[O:9])=[O:8].[S:10](=[O:13])([OH:12])[O-:11].[K+]>>[S:10]([S:7]([O-:9])=[O:8])([O-:12])(=[O:11])=[O:13].[K+:2].[K+:2] |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a temperature of 50° to 80° C
CUSTOM
Type
CUSTOM
Details
The solution is transferred to a second vessel
CUSTOM
Type
CUSTOM
Details
precipitation of potassium sulfite
TEMPERATURE
Type
TEMPERATURE
Details
the solution is cooled to 15° to 25° C.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])S(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.